3,4-difluoro-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzenesulfonamide
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Overview
Description
Scientific Research Applications
Synthesis and Bioactivity
Anti-inflammatory and Analgesic Activities : Sulfonamide derivatives have been synthesized and evaluated for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. One study reported that certain celecoxib derivatives exhibited significant anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain, compared to untreated controls or celecoxib itself (Ş. Küçükgüzel et al., 2013).
Anticancer and Antimicrobial Properties : New sulfonamide compounds were synthesized and showed interesting cytotoxic activities, crucial for further anti-tumor activity studies. Some derivatives strongly inhibited both human cytosolic isoforms of carbonic anhydrase, which may contribute to their bioactivity (H. Gul et al., 2016).
Catalysis and Synthetic Applications
Synthesis of Tetrahydrobenzo[b]Pyrans : Ytterbium(III) bis(perfluorooctanesulfonyl)imide has been used as an efficient catalyst for the synthesis of 4H-benzo[b]pyran derivatives, showcasing the role of sulfonamides in catalyzing significant chemical reactions (Mei Hong & C. Cai, 2010).
Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates : The combination of 1-benzenesulfinyl piperidine and trifluoromethanesulfonic anhydride, a potent reagent set, enables the activation and conversion of thioglycosides to glycosyl triflates, underlining the importance of sulfonamides in synthetic organic chemistry (D. Crich & M. Smith, 2001).
Mechanism of Action
Properties
IUPAC Name |
3,4-difluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO3S2/c14-12-2-1-11(9-13(12)15)21(17,18)16-5-8-20-10-3-6-19-7-4-10/h1-2,9-10,16H,3-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQQTLBFZQWYHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1SCCNS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.